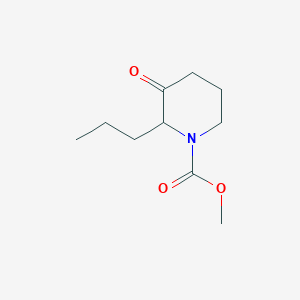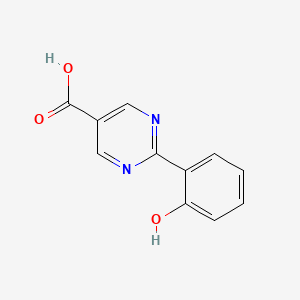
Methyl 3-oxo-2-propylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-2-propylpiperidine-1-carboxylate is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used in drug design due to their biological activity and structural versatility .
Preparation Methods
The synthesis of Methyl 3-oxo-2-propylpiperidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 3-oxo-2-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like iodine(III) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often use phenylsilane and iron complexes to reduce imine intermediates.
Substitution: Substitution reactions can occur at different positions on the piperidine ring, often facilitated by catalysts and specific reagents.
Scientific Research Applications
Methyl 3-oxo-2-propylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Methyl 3-oxo-2-propylpiperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-oxopiperidine-3-carboxylate: Another similar compound with slight structural differences.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 3-oxo-2-propylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-5-8-9(12)6-4-7-11(8)10(13)14-2/h8H,3-7H2,1-2H3 |
InChI Key |
SRHAHWNZPTYRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)CCCN1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-bromoimidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13873273.png)



![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)
![2-[4-(Cyclopropylmethoxy)phenyl]ethanol](/img/structure/B13873302.png)
![Propan-2-yl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13873306.png)

![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)


![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)


